molecular formula C10H9NO2 B1324916 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone CAS No. 952182-98-8

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

Cat. No.: B1324916
CAS No.: 952182-98-8
M. Wt: 175.18 g/mol
InChI Key: QHKORIZTRRKXFC-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone typically involves the condensation of 2-methylbenzoxazole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 2-methylbenzoxazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives.

Scientific Research Applications

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: Researchers use it to study the interactions of benzoxazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-1,3-benzoxazol-7-yl)propan-2-one: This compound has a similar structure but with an additional carbon in the side chain.

    [(5-Methoxy-2-methyl-1,3-benzoxazol-7-yl)ethynyl]sodium: This derivative contains a methoxy group and an ethynyl group, making it structurally distinct.

Uniqueness

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-methyl-1,3-benzoxazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKORIZTRRKXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292468
Record name 1-(2-Methyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-98-8
Record name 1-(2-Methyl-7-benzoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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